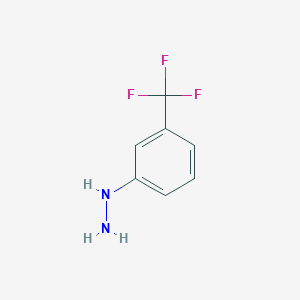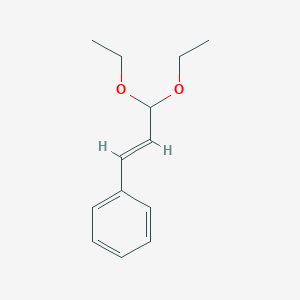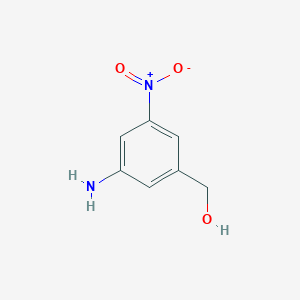
(3-Amino-5-nitrophenyl)methanol
Descripción general
Descripción
(3-Amino-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Amino-5-nitrophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzyl alcohol using suitable reducing agents. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas can effectively reduce the nitro groups to amino groups, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reducing the nitro group.
Oxidation: Potassium permanganate (KMnO4) is a typical oxidizing agent for converting the hydroxymethyl group to a carboxylic acid.
Substitution: Various nucleophiles can be used to substitute the amino group, depending on the desired derivative.
Major Products Formed
Reduction: this compound is formed from the reduction of 3,5-dinitrobenzyl alcohol.
Oxidation: 3-Amino-5-nitrobenzoic acid is formed from the oxidation of this compound.
Substitution: Different substituted derivatives can be formed depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
(3-Amino-5-nitrophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing cellular processes. For example, the compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
3,5-Dinitrobenzyl alcohol: Precursor to (3-Amino-5-nitrophenyl)methanol with two nitro groups.
3-Amino-5-nitrobenzyl chloride: Similar structure but with a chloride group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a hydroxymethyl group.
Propiedades
IUPAC Name |
(3-amino-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQKOVFSUNXURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573857 | |
| Record name | (3-Amino-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-46-8 | |
| Record name | (3-Amino-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
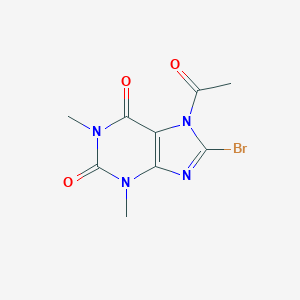
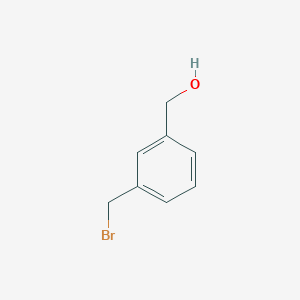
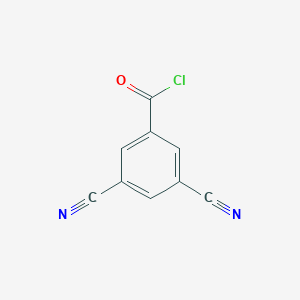
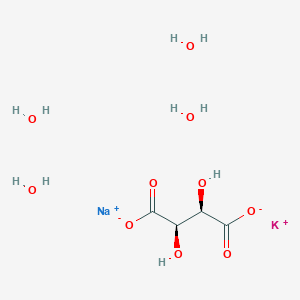
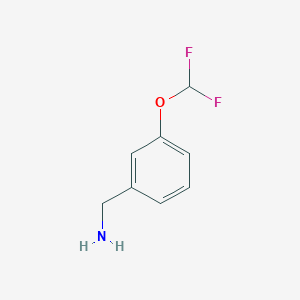
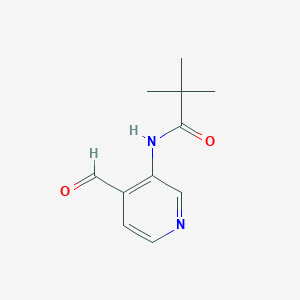

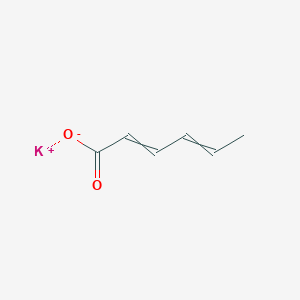
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)

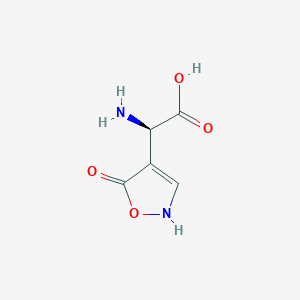
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
